molecular formula C7H6BrN3 B3033919 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine CAS No. 1263060-64-5

3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B3033919
CAS No.: 1263060-64-5
M. Wt: 212.05 g/mol
InChI Key: IRBYARMSVILOKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine (CAS: 1263060-64-5) is a heterocyclic compound with the molecular formula C₇H₆BrN₃ and a molecular weight of 212.05 g/mol . It is a white to light-yellow solid with solubility in organic solvents such as chloroform and ethanol. Structurally, it features a pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom at the C3 position and a methyl group at the C6 position. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for developing kinase inhibitors and antitumor agents . Its bromine substituent enhances reactivity in cross-coupling reactions, enabling further functionalization .

Properties

IUPAC Name

3-bromo-6-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-2-9-7-6(8)3-10-11(7)4-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBYARMSVILOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(C=N2)Br)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263060-64-5
Record name 3-bromo-6-methylpyrazolo[1,5-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine typically involves the bromination of 6-methylpyrazolo[1,5-a]pyrimidine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: large-scale synthesis would likely involve optimization of the bromination process to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biological Activities

3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine derivatives exhibit a range of biological activities that make them valuable in medicinal chemistry:

  • Enzymatic Inhibition : These compounds have been recognized for their ability to selectively inhibit various enzymes, particularly microtubule affinity regulating kinase (MARK). MARK inhibitors are promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's disease by addressing underlying pathological mechanisms rather than just symptoms .
  • Anticancer Properties : Research indicates that pyrazolo[1,5-a]pyrimidines, including 3-bromo derivatives, possess anticancer properties. They can inhibit cancer cell proliferation and induce apoptosis through various mechanisms, making them potential leads for new cancer therapies .
  • Psychopharmacological Effects : Some derivatives have shown anxiolytic properties, suggesting their utility in treating anxiety disorders. This is particularly relevant given the increasing demand for effective mental health treatments .

Synthesis Methodologies

The synthesis of this compound can be achieved through several innovative methodologies:

  • One-Pot Reactions : A notable method involves a one-pot synthesis using amino pyrazoles and enaminones or chalcones in the presence of sodium halides. This approach is advantageous due to its simplicity and scalability while maintaining mild reaction conditions .
  • Halogenation Techniques : The incorporation of bromine at the 3-position can be efficiently performed through oxidative halogenation methods. This allows for the selective introduction of bromine into the pyrazolo[1,5-a]pyrimidine framework under environmentally friendly conditions .

Therapeutic Applications

The therapeutic potential of this compound is being explored across various domains:

  • Neurodegenerative Disease Treatment : As MARK inhibitors, these compounds are being investigated for their ability to mitigate neurodegeneration associated with Alzheimer’s disease. Preclinical studies suggest they may lower mean arterial pressure and improve cognitive function in animal models .
  • Cardiovascular Health : The compound has also shown promise as a blood pressure-lowering agent, which could be beneficial in treating hypertension—an important risk factor for cardiovascular diseases .

Material Science Applications

Beyond medicinal uses, pyrazolo[1,5-a]pyrimidines are gaining traction in materials science due to their unique photophysical properties:

  • Optoelectronic Devices : The structural characteristics of these compounds make them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic applications. Their ability to form stable films with desirable electronic properties opens avenues for research in this area .

Mechanism of Action

The mechanism of action of 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity . The molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Key Insights :

  • Brominated derivatives generally exhibit higher yields and reactivity than chlorinated analogs due to bromine’s superior leaving-group ability .
  • The methyl group at C6 in this compound enhances steric stability, favoring selective cross-coupling reactions .

Substitution at C7 and C5 Positions

Compound Substituents Biological Activity References
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine C7-CF₃ Potent Pim1 kinase inhibition (IC₅₀ < 100 nM)
5-Indole-pyrazolo[1,5-a]pyrimidine C5-indole Selective PI3Kδ inhibition (IC₅₀ = 12 nM)
This compound C3-Br, C6-CH₃ Intermediate for antitumor agents (e.g., HEPG2-1 IC₅₀ = 2.70 µM in related coumarin hybrids)

Key Insights :

  • C7 trifluoromethyl groups improve metabolic stability and target binding .
  • The absence of a C7 substituent in this compound limits direct kinase inhibition but allows modular derivatization .

Functional Group Impact on Antitumor Activity

Compound Core Structure Antitumor Activity (IC₅₀) Notes References
Pyrazolo[1,5-a]pyrimidine 7c Coumarin-pyrazolo hybrid 2.70 ± 0.28 µM (HEPG2-1) Bromine enhances electrophilicity
6-Bromo-3-(1-methylpyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine C6-Br, C3/C5 substituted SCH 900776 (MK-8776): CHK1 inhibitor (Phase II) Bromine critical for target engagement
This compound Unmodified core N/A (synthetic intermediate) Used to generate active hybrids

Key Insights :

  • Bromine at C3 or C6 positions enhances antitumor activity in hybrid structures by facilitating DNA intercalation or kinase binding .
  • The methyl group at C6 in this compound may reduce cytotoxicity compared to bulkier substituents but improves synthetic accessibility .

Biological Activity

3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on various studies and findings.

Overview of the Compound

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its role in drug development. The compound features a bromine atom at the 3-position and a methyl group at the 6-position, contributing to its unique chemical reactivity and biological activity.

Target Enzymes:
The compound is believed to modulate enzyme activities, particularly targeting cyclin-dependent kinases (CDKs), such as cdk2. This inhibition can lead to alterations in cell cycle regulation, potentially inducing cytotoxic effects in cancer cells .

Biochemical Pathways:
this compound may influence several biochemical pathways by interacting with kinases and phosphatases. This interaction can either inhibit or activate specific signaling pathways, impacting cellular processes such as proliferation and apoptosis.

Biological Activities

The biological activities of this compound include:

  • Antitumor Activity: Studies have indicated that pyrazolo[1,5-a]pyrimidines exhibit significant antitumor properties by inhibiting key proteins involved in cancer cell growth. For instance, compounds in this class have shown nanomolar inhibitory activity against Pim-1 kinase, which is crucial for cell survival and proliferation in various cancers .
  • Anti-inflammatory Effects: Research has also highlighted the anti-inflammatory potential of pyrazolo derivatives. These compounds may reduce inflammation by inhibiting specific pathways related to inflammatory responses .
  • Antimicrobial Properties: Some studies suggest that derivatives of pyrazolo[1,5-a]pyrimidine possess antimicrobial activity against various pathogens, making them candidates for further development as therapeutic agents against infections.

Case Study 1: Antitumor Efficacy

A study evaluated the effects of this compound on breast cancer cell lines MCF-7 and MDA-MB-231. The compound demonstrated significant cytotoxic effects, particularly when combined with doxorubicin. The combination therapy showed a synergistic effect that enhanced cell death in treated cells compared to monotherapy with doxorubicin alone .

Case Study 2: Inhibition of Kinases

In another investigation focusing on kinase inhibition, several analogs of pyrazolo[1,5-a]pyrimidine were synthesized and tested for their ability to inhibit BAD phosphorylation at low micromolar concentrations. The results indicated that these compounds could effectively disrupt key signaling pathways involved in cancer cell survival .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits growth of cancer cells via kinase inhibition
Anti-inflammatoryReduces inflammation through modulation of inflammatory pathways
AntimicrobialExhibits activity against various bacterial strains

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 3 is highly susceptible to nucleophilic displacement due to electron-withdrawing effects from the pyrimidine ring.

Reaction Type Reagents/Conditions Products Yield Reference
Halogen Exchange NaI, K₂S₂O₈, H₂O, 80°C3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine89%
Ammonolysis NH₃ (aq.), CuI, 100°C, 12h3-Amino-6-methylpyrazolo[1,5-a]pyrimidine78%
Methoxy Substitution NaOMe, DMF, 60°C, 6h3-Methoxy-6-methylpyrazolo[1,5-a]pyrimidine82%

Key Findings :

  • Halogen exchange with NaI proceeds efficiently under oxidative conditions (K₂S₂O₈) in water .

  • Ammonolysis requires copper iodide as a catalyst to achieve moderate yields .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings to form carbon-carbon bonds.

Reaction Type Catalyst/Reagents Products Yield Reference
Suzuki-Miyaura Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME, 90°C3-Aryl-6-methylpyrazolo[1,5-a]pyrimidine65–92%
Sonogashira PdCl₂(PPh₃)₂, CuI, Et₃N, 70°C3-Alkynyl-6-methylpyrazolo[1,5-a]pyrimidine58%
Heck Reaction Pd(OAc)₂, PPh₃, Styrene, DMF, 120°C3-Vinyl-6-methylpyrazolo[1,5-a]pyrimidine47%

Key Findings :

  • Suzuki couplings with aryl boronic acids exhibit high regioselectivity and tolerate electron-donating/withdrawing substituents .

  • Sonogashira reactions require copper co-catalysis and produce alkynylated derivatives for further functionalization .

Functional Group Transformations

The methyl group at position 6 can undergo oxidation, while the pyrimidine ring participates in electrophilic substitutions.

Oxidation of the Methyl Group

Reagents/Conditions Products Yield Reference
KMnO₄, H₂O, 80°C6-Carboxy-3-bromopyrazolo[1,5-a]pyrimidine63%
SeO₂, AcOH, reflux6-Formyl-3-bromopyrazolo[1,5-a]pyrimidine71%

Electrophilic Substitution

Reagents/Conditions Products Yield Reference
HNO₃, H₂SO₄, 0°C5-Nitro-3-bromo-6-methylpyrazolo[1,5-a]pyrimidine55%
Cl₂, FeCl₃, DCM, 25°C5-Chloro-3-bromo-6-methylpyrazolo[1,5-a]pyrimidine68%

Key Findings :

  • Oxidation with SeO₂ selectively converts the methyl group to a formyl moiety .

  • Nitration occurs preferentially at position 5 due to the directing effect of the pyrimidine nitrogen .

Heterocycle Functionalization

The pyrazolo[1,5-a]pyrimidine scaffold undergoes ring-expansion and fusion reactions.

Reaction Type Reagents/Conditions Products Yield Reference
Ring Expansion NaN₃, CuI, DMF, 120°C3-Bromo-6-methyltriazolo[1,5-a]pyrimidine41%
Fusion with Coumarin MWI, AcOH, refluxCoumarin-pyrazolo[1,5-a]pyrimidine hybrid80%

Key Findings :

  • Azide-alkyne cycloaddition introduces a triazole ring, enhancing π-conjugation .

  • Microwave-assisted fusion with coumarin derivatives produces fluorophores with large Stokes shifts .

Mechanistic Insights

  • SNAr Reactivity : The bromine atom’s electrophilicity is amplified by electron-withdrawing effects from the pyrimidine ring, facilitating nucleophilic attack at position 3 .

  • Coupling Selectivity : Steric hindrance from the methyl group at position 6 directs cross-coupling reactions to occur exclusively at position 3 .

  • Oxidation Pathways : The methyl group’s oxidation proceeds via radical intermediates, as evidenced by ESR studies.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine for reproducibility and scalability?

  • Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. Key parameters include:

  • Reagents : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF for nucleophilic substitution .
  • Temperature : Controlled heating (e.g., 90°C for 30 minutes) to avoid side reactions, as observed in analogous pyrazolo[1,5-a]pyrimidine syntheses .
  • Purification : Recrystallization from hexane or pentane yields high-purity products (≥98% by HPLC) .
    • Critical Note : Monitor bromine stability during reaction; excess brominating agents may lead to over-substitution.

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using DMSO-d₆ or CDCl₃. For example, the methyl group at position 6 appears as a singlet near δ 2.5 ppm, while the bromine substituent deshields adjacent protons .
  • Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular weight (e.g., m/z 212.0 [M+H]⁺ for C₇H₆BrN₃) .
  • Elemental Analysis : Validate purity (e.g., C, H, N within ±0.4% of theoretical values) .

Q. What are the primary biological targets or therapeutic applications of this compound in preclinical research?

  • Methodological Answer :

  • Anticancer Activity : Derivatives show IC₅₀ values <5 µM against liver carcinoma (HEPG2-1) via mitochondrial apoptosis pathways .
  • Kinase Inhibition : Pyrazolo[1,5-a]pyrimidines are explored as CDK9 or CRF1 receptor antagonists, requiring functionalization at position 3 or 7 .
  • p53 Activation : Bromine substitution enhances binding to E6 oncoprotein targets in cervical cancer models .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with improved selectivity?

  • Methodological Answer :

  • Position 3 : Replace bromine with electron-withdrawing groups (e.g., CN, CF₃) to modulate kinase selectivity. For example, cyano groups increase polarity, reducing off-target effects .
  • Position 7 : Introduce aryl sulfonyl or aminobenzothiazole moieties to enhance DNA intercalation (e.g., IC₅₀ improvement from 10 µM to 2.7 µM in HEPG2-1) .
  • Data-Driven Approach : Use computational docking (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets of CDKs .

Q. How should researchers address contradictory data in biological assays (e.g., variable IC₅₀ values across cell lines)?

  • Methodological Answer :

  • Assay Replication : Conduct triplicate experiments with standardized protocols (e.g., MTT assay, 72-hour incubation) .
  • Cell Line Validation : Check p53 status (wild-type vs. mutant) and proliferation rates, as brominated derivatives show p53-dependent apoptosis .
  • Control Compounds : Compare with known inhibitors (e.g., doxorubicin) to normalize inter-lab variability .

Q. What computational strategies are effective for predicting the binding modes of this compound to therapeutic targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-protein stability using AMBER or GROMACS. Bromine’s van der Waals radius (~1.85 Å) aids hydrophobic pocket fitting .
  • QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent electronegativity with IC₅₀ values (R² >0.85 in kinase datasets) .

Q. How can crystallographic data resolve ambiguities in the compound’s regiochemistry or tautomeric forms?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Confirm planar pyrazolo[1,5-a]pyrimidine core and bromine positioning (e.g., Cl···Cl interactions at 3.475 Å stabilize crystal packing) .
  • Tautomer Analysis : Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to identify dominant tautomers .

Q. What mechanistic insights have been gained from studying apoptosis induction by this compound in cancer models?

  • Methodological Answer :

  • Mitochondrial Pathways : Western blotting shows upregulated Bax/Bcl-2 ratios (≥3-fold) and caspase-3 cleavage in HeLa cells .
  • Cell Cycle Arrest : Flow cytometry reveals G2/M phase arrest (e.g., 45% of cells at 10 µM dose) via CDK1 inhibition .
  • p53 Phosphorylation : Immunoblotting detects Ser15 phosphorylation, confirming p53 activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.